molecular formula C18H16O2 B15065279 6,8-dimethyl-2-(o-tolyl)-4H-chromen-4-one CAS No. 88952-92-5

6,8-dimethyl-2-(o-tolyl)-4H-chromen-4-one

Cat. No.: B15065279
CAS No.: 88952-92-5
M. Wt: 264.3 g/mol
InChI Key: BKUKPSLROONCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dimethyl-2-(o-tolyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromenone core with methyl and o-tolyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2-(o-tolyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2-hydroxyacetophenone with o-tolualdehyde in the presence of a base, followed by cyclization to form the chromenone core. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-2-(o-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to chromanol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the chromenone ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of chromanol or dihydrochromenone derivatives.

    Substitution: Formation of halogenated or alkylated chromenone derivatives.

Scientific Research Applications

6,8-dimethyl-2-(o-tolyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-(o-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways: Modulating signaling pathways, such as oxidative stress response, inflammation, or cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dimethyl-2-(o-tolyl)quinoline-4-carboxylic acid
  • 6,8-dimethyl-2-(o-tolyl)quinoline-4-carbonyl chloride

Uniqueness

6,8-dimethyl-2-(o-tolyl)-4H-chromen-4-one is unique due to its specific chromenone core structure and the presence of methyl and o-tolyl substituents. These structural features may contribute to its distinct chemical reactivity and biological activities compared to similar compounds.

Properties

CAS No.

88952-92-5

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

6,8-dimethyl-2-(2-methylphenyl)chromen-4-one

InChI

InChI=1S/C18H16O2/c1-11-8-13(3)18-15(9-11)16(19)10-17(20-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3

InChI Key

BKUKPSLROONCBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.